molecular formula C21H16O5 B12633181 4-{4-[(Benzyloxy)carbonyl]phenoxy}benzoic acid CAS No. 918797-35-0

4-{4-[(Benzyloxy)carbonyl]phenoxy}benzoic acid

Cat. No.: B12633181
CAS No.: 918797-35-0
M. Wt: 348.3 g/mol
InChI Key: NNVHGXFZJRNFFY-UHFFFAOYSA-N
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Description

4-{4-[(Benzyloxy)carbonyl]phenoxy}benzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a benzyloxycarbonyl group attached to a phenoxybenzoic acid structure

Preparation Methods

Synthetic Routes and Reaction Conditions

4-{4-[(Benzyloxy)carbonyl]phenoxy}benzoic acid can be synthesized through the benzylation of 4-hydroxybenzoic acid with benzyl bromide . The reaction typically involves the use of a base, such as potassium carbonate, in an organic solvent like acetone or dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-{4-[(Benzyloxy)carbonyl]phenoxy}benzoic acid can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding carboxylic acids.

    Reduction: The benzyloxy group can be reduced to form benzyl alcohol derivatives.

    Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of benzyl alcohol derivatives.

    Substitution: Formation of substituted phenoxybenzoic acid derivatives.

Scientific Research Applications

4-{4-[(Benzyloxy)carbonyl]phenoxy}benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-{4-[(Benzyloxy)carbonyl]phenoxy}benzoic acid depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, the benzyloxycarbonyl group can undergo hydrolysis to release benzoic acid derivatives, which can then interact with biological targets or participate in further chemical reactions.

Comparison with Similar Compounds

Properties

CAS No.

918797-35-0

Molecular Formula

C21H16O5

Molecular Weight

348.3 g/mol

IUPAC Name

4-(4-phenylmethoxycarbonylphenoxy)benzoic acid

InChI

InChI=1S/C21H16O5/c22-20(23)16-6-10-18(11-7-16)26-19-12-8-17(9-13-19)21(24)25-14-15-4-2-1-3-5-15/h1-13H,14H2,(H,22,23)

InChI Key

NNVHGXFZJRNFFY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C2=CC=C(C=C2)OC3=CC=C(C=C3)C(=O)O

Origin of Product

United States

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